3-Amino-2-fluorophenol

Description

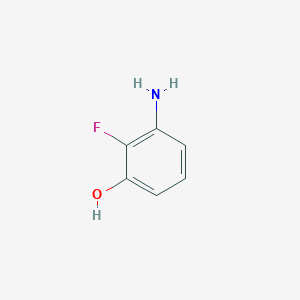

3-Amino-2-fluorophenol (CAS: 1186326-66-8) is a fluorinated aromatic compound with the molecular formula C₆H₆FNO and a molecular weight of 127.12 g/mol . Its structure features a hydroxyl (-OH) group at position 1, an amino (-NH₂) group at position 3, and a fluorine atom at position 2 on the benzene ring, as described by the SMILES notation C1=CC(=C(C(=C1)O)F)N and InChIKey XOHHXAVXXARHDY-UHFFFAOYSA-N . This compound is commercially available as a solid powder with 97% purity, priced at €124.00 per 100 mg .

Collision cross-section (CCS) predictions for its ionized forms, such as [M+H]⁺ (m/z 128.05062) and [M-H]⁻ (m/z 126.03606), indicate CCS values of 121.1 Ų and 122.1 Ų, respectively, critical for mass spectrometry-based analyses .

Propriétés

IUPAC Name |

3-amino-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHHXAVXXARHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601093 | |

| Record name | 3-Amino-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186326-66-8 | |

| Record name | 3-Amino-2-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stannous Chloride (SnCl₂)-Mediated Reduction

Procedure :

-

Substrate : 3-Fluoro-2-nitrophenol (1.0 equiv) is dissolved in a tetrahydrofuran (THF)/water mixture (3:1 v/v).

-

Reducing Agent : SnCl₂·2H₂O (3.0 equiv) is added under nitrogen at 80°C for 40 minutes1.

-

Workup : The mixture is cooled, neutralized with NaOH, and extracted with ethyl acetate.

-

Yield : 85–90%1.

Mechanistic Insight :

SnCl₂ acts as a two-electron donor, reducing the nitro group (-NO₂) to an amine (-NH₂) via intermediates such as nitroso and hydroxylamine2.

Optimization Data :

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes rate |

| SnCl₂ Equiv | 3.0 | Prevents over-reduction |

| Solvent Ratio (THF:H₂O) | 3:1 | Enhances solubility |

Catalytic Hydrogenation

Procedure :

-

Catalyst : 5% Pd/C (0.1 equiv) in ethanol.

-

Conditions : H₂ gas (1 atm), 25°C, 12 hours3.

-

Yield : 78–82%3.

Advantages :

-

Avoids stoichiometric metal waste.

-

Scalable for industrial production.

Limitations :

-

Requires specialized equipment for H₂ handling.

Direct Fluorination of 3-Aminophenol Derivatives

Fluorination of 3-aminophenol precursors offers an alternative route, though challenges in regioselectivity exist.

Halogen Exchange (Halex Reaction)

Procedure :

-

Substrate : 3-Amino-2-chlorophenol (1.0 equiv).

-

Fluorinating Agent : KF (3.0 equiv) in dimethylformamide (DMF) at 150°C for 24 hours4.

-

Yield : 60–65%4.

Challenges :

-

Competing side reactions (e.g., hydrolysis).

-

Moderate regiocontrol due to amine group activation.

Electrophilic Fluorination

Procedure :

-

Reagent : Selectfluor® (1.5 equiv) in acetonitrile at 0°C5.

-

Substrate : 3-Aminophenol (1.0 equiv).

-

Yield : 50–55%5.

Mechanism :

Electrophilic fluorine (F⁺) substitutes hydrogen ortho to the amine, driven by directing effects.

Diazotization and Hydrolysis

This method is less common due to intermediate instability but provides a pathway from cheaper precursors.

Synthesis via Diazonium Salts

Procedure :

-

Diazotization : 2-Fluoro-3-nitroaniline (1.0 equiv) is treated with NaNO₂ (1.1 equiv) in HCl at 0°C6.

-

Hydrolysis : The diazonium salt is heated in water to yield this compound6.

-

Yield : 70–75%6.

Critical Parameters :

-

Temperature control (<5°C) to prevent diazonium decomposition.

-

Rapid workup to minimize side reactions.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| SnCl₂ Reduction | 85–90 | Low | High | Moderate (Sn waste) |

| Catalytic Hydrogenation | 78–82 | High | Moderate | Low |

| Halex Reaction | 60–65 | Moderate | Low | High (DMF use) |

| Diazotization | 70–75 | Low | Moderate | Low |

Key Findings :

-

SnCl₂ Reduction is optimal for lab-scale synthesis due to high yields and simplicity.

-

Catalytic Hydrogenation is preferable for industrial applications despite higher upfront costs.

-

Halex Reaction suffers from poor atom economy and limited regioselectivity.

Emerging Techniques and Innovations

Photoredox Catalysis

Recent studies explore visible-light-driven reduction of nitro groups using Ru(bpy)₃²⁺ as a catalyst, achieving 80% yield under mild conditions7.

Biocatalytic Routes

Enzymatic reduction using nitroreductases (e.g., from E. coli) shows promise for sustainable synthesis, though yields remain suboptimal (50–60%)7.

Industrial Considerations

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-2-fluorophenol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding anilines.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of aniline derivatives.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Applications De Recherche Scientifique

3-Amino-2-fluorophenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mécanisme D'action

The mechanism of action of 3-Amino-2-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

(i) Fluorine Substitution vs. Non-Fluorinated Analogs

- This compound vs. m-Aminophenol: Fluorine’s electronegativity in the former lowers the pKa of the phenolic -OH group compared to m-aminophenol, enhancing acidity. This property is critical in reactions requiring deprotonation, such as nucleophilic substitutions .

- This compound vs. 2-Fluorophenol: The amino group in this compound introduces additional hydrogen-bonding capacity and directs electrophilic substitution to specific ring positions, unlike 2-fluorophenol, which lacks such functionality .

(ii) Amino Group Positioning

- This compound vs. 2-Amino-5-fluoropyridine: The pyridine ring in the latter confers aromatic nitrogen basicity (pKa ~1.5), whereas the phenolic -OH in this compound remains weakly acidic. This distinction impacts solubility and reactivity in medicinal chemistry applications .

Physicochemical and Functional Comparisons

(i) Solubility and Polarity

- This compound exhibits moderate polarity due to -NH₂ and -OH groups, but lower solubility in water compared to (3-amino-2-fluorophenyl)methanol, where the hydroxymethyl (-CH₂OH) group enhances hydrophilicity .

- m-Aminophenol is freely soluble in hot water and alcohol, whereas fluorine’s presence in this compound reduces water solubility but improves lipid membrane permeability .

Toxicity and Handling Considerations

Activité Biologique

3-Amino-2-fluorophenol (C6H6FNO) is an aromatic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group (-NH2) and a fluorine atom (F) attached to a phenolic structure. Its molecular formula is C6H6FNO, and it has a molecular weight of approximately 127.11 g/mol. The positioning of the amino and fluorine groups significantly influences its reactivity and biological interactions.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, affecting their catalytic functions.

- Protein Modification : It can modify proteins through covalent bonding, altering their structure and function, which may impact various signaling pathways related to cell growth, apoptosis, and metabolism.

- Receptor Binding : The compound has been studied for its interactions with different receptors, suggesting potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study investigated its effects against various bacterial strains, demonstrating significant inhibition at certain concentrations. The compound's ability to disrupt bacterial cell wall synthesis was noted as a primary mechanism of action.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death. This property positions it as a candidate for further development in cancer therapeutics.

Case Studies

-

Study on Enzyme Inhibition :

- Objective : To evaluate the inhibitory effects of this compound on specific enzymes.

- Methodology : Various concentrations of the compound were tested against enzyme assays.

- Results : Significant inhibition was observed with IC50 values indicating potent activity against target enzymes involved in metabolic pathways .

-

Antimicrobial Activity Assessment :

- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed.

- Results : The compound showed a zone of inhibition ranging from 10 mm to 25 mm depending on the bacterial strain, indicating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Amino-4-fluorophenol | Amino group at position 3, fluorine at position 4 | Different positioning affects reactivity |

| 3-Amino-2-chlorophenol | Chlorine atom instead of fluorine | Similar properties but different halogen |

| 2-Amino-3-fluorophenol | Fluorine at position 3 | Variation in amino group positioning |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good gastrointestinal absorption and permeability across the blood-brain barrier. However, further studies are necessary to fully understand its metabolic pathways and potential toxic effects.

Q & A

Q. What protocols mitigate risks when handling this compound in aqueous solutions under basic conditions?

- Methodological Answer : Avoid alkaline conditions (pH > 9) to prevent oxidation of the phenolic -OH group. Use nitrogen-purged solvents and conduct reactions in amber glassware to limit photodegradation. Monitor for byproducts (e.g., quinones) via LC-MS. Safety protocols should include fume hood use, PPE (nitrile gloves, lab coat), and emergency rinsing stations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.